Product packaging for Acalyphin(Cat. No.:CAS No. 81861-72-5)

Acalyphin

Cat. No.: B1665398
CAS No.: 81861-72-5
M. Wt: 360.32 g/mol
InChI Key: QZRKNNXRNBTODR-JKTRLFLGSA-N
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Description

Acalyphin is a cyanogenic glucoside first isolated in 1937 from Acalypha indica L. Its molecular formula, C₁₆H₁₈O₉, was confirmed via NMR and mass spectrometry, with a characteristic pyridone core substituted with hydroxyl, methoxy, and glycosidic groups . This compound is classified as a dihydropyridone derivative, part of a unique biogenetic pathway linked to nicotinic acid metabolism rather than traditional amino acid-derived cyanogenic compounds .

Its cyanogenic nature also implies a role in plant defense, releasing hydrogen cyanide (HCN) upon tissue damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O9 B1665398 Acalyphin CAS No. 81861-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81861-72-5

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1

InChI Key

QZRKNNXRNBTODR-JKTRLFLGSA-N

Isomeric SMILES

CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acalyphin

Origin of Product

United States

Biological Activity

Acalyphin is a bioactive compound isolated from various species of the Acalypha genus, particularly Acalypha fruticosa and Acalypha indica. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a flavonoid compound that has garnered attention for its potential therapeutic effects. It has been studied primarily for its anti-inflammatory and antioxidant properties, as well as its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study evaluating the anti-inflammatory effects of various compounds isolated from Acalypha fruticosa, this compound demonstrated an IC50 value of 3.9 μg/ml , indicating its potency in inhibiting inflammation pathways .

PPAR Agonistic Activity

This compound has been identified as a PPARγ activator, which plays a crucial role in glucose metabolism and fat cell differentiation. This activation suggests potential applications in treating metabolic disorders .

Toxicity Reports

While this compound shows promise, it is essential to note that related species, particularly Acalypha indica, have been linked to adverse effects. A case series reported acute hemolysis and methemoglobinemia in patients who ingested Acalypha indica, particularly affecting those with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This highlights the need for careful consideration of dosage and patient health status when using herbal preparations containing this compound.

Research Findings and Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Property Effect IC50/Concentration Source
Anti-inflammatoryInhibition of inflammation3.9 μg/mlFawzy et al., 2016
PPARγ ActivationAgonistic effectNot specifiedEl-shaibany et al., 2016
Antioxidant ActivityReduction in oxidative stressNot specifiedAlshawsh et al., 2007
Antibacterial ActivityInhibition against bacterial strainsVariableMamidala et al., 2020

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Activation : By activating PPARγ, this compound may influence lipid metabolism and inflammatory responses.
  • Antioxidant Properties : this compound's ability to reduce oxidative stress is critical in mitigating inflammation and cellular damage.
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial properties, although further research is needed to elucidate the specific mechanisms involved .

Scientific Research Applications

Phytochemical Properties and Bioactivity

Acalyphin is a cyanogenic glycoside, which means it can release cyanide when metabolized. This property has implications for both therapeutic uses and toxicity. Research has demonstrated that this compound exhibits significant bioactivity, particularly in the following areas:

  • Anti-inflammatory Activity : A study highlighted that this compound activates peroxisome proliferator-activated receptors (PPAR) α and γ, suggesting its potential as an anti-inflammatory agent. The isolated compounds from Acalypha fruticosa showed promising results in reducing inflammation without cytotoxic effects on tested cell lines .
  • Antimicrobial Properties : this compound has been associated with antimicrobial effects against various pathogens. In a study on Nigerian plants, extracts containing this compound were shown to inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus .

Toxicological Studies

Despite its potential benefits, this compound poses risks, particularly in cases of overdose or in individuals with specific health conditions:

  • Acute Hemolysis and Methemoglobinemia : Case studies have reported instances of acute hemolysis and methemoglobinemia following the ingestion of Acalypha indica, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Symptoms included dark urine and jaundice, necessitating medical intervention .
  • Clinical Case Reports : In one notable case, a mother and her child developed severe hemolysis after consuming Acalypha indica. The report emphasized the need for awareness regarding the toxic effects of herbal products containing this compound .

Therapeutic Applications

Given its bioactive properties, this compound has several potential therapeutic applications:

  • Chronic Disease Management : The anti-inflammatory properties of this compound suggest it could be beneficial in managing chronic diseases characterized by inflammation, such as arthritis or metabolic syndrome.
  • Antimicrobial Treatments : Its effectiveness against certain bacterial strains indicates a possible role in developing natural antimicrobial agents.

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsSource
Anti-inflammatoryPPARα and PPARγ activation
AntimicrobialInhibition of Bacillus subtilis
ToxicityAcute hemolysis in G6PD-deficient patients

Table 2: Case Studies on this compound Toxicity

Case Study ReferencePatient DemographicsSymptoms ObservedOutcome
8 patients (median age 61.5)Dark urine, jaundice, hemolysisSupportive care required
Mother and childAcute hemolysis, methemoglobinemiaManaged with transfusion

Chemical Reactions Analysis

Hydrolysis Reaction

Acalyphin undergoes enzymatic hydrolysis catalyzed by β-glucosidases , which cleave the glycosidic bond to release hydrogen cyanide (HCN) and other byproducts . This reaction is critical for its biological role as a defense mechanism in plants.

Key Products and Mechanism

ComponentDescription
HCN Potent toxin inhibiting mitochondrial cytochrome c oxidase, disrupting ATP production
Glucose Derived from the glycosidic bond cleavage
Byproducts Includes unstable hydroxynitriles and other metabolites resulting from bond cleavage

The hydrolysis mechanism involves:

  • Enzymatic activation : β-glucosidases break the glycosidic linkage.

  • Toxic release : HCN acts as a respiratory inhibitor, disrupting cellular energy production .

Toxicological Reactions

This compound’s toxicity stems from HCN release, which induces:

  • Respiratory inhibition : Binding to mitochondrial cytochrome c oxidase, halting ATP synthesis .

  • Oxidative stress : Linked to hemolysis and methaemoglobinemia in humans with G6PD deficiency.

Comparative Toxicity Data

SpeciesHCN LD₅₀ (mg/kg bw)Source
Mouse3.7
Dog4.0
Cattle/Sheep2.0

Pharmacological Reactions

This compound exhibits:

  • PPARγ agonistic activity : Demonstrated in studies on Acalypha fruticosa extracts, suggesting potential applications in metabolic disorders .

  • Anti-inflammatory effects : Significant activity observed in bioassays, though exact reaction mechanisms remain understudied .

Structure-Activity Relationships

  • Acetylation effects : Acetylation of related chromone glucosides (e.g., compound 1a ) enhances PPARα activation, unlike this compound’s PPARγ specificity .

  • Flavonoid interactions : Structurally related compounds like apigenin show PPARα activity, indicating selective receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridone and Dihydropyridone Derivatives

Acalyphin belongs to a group of cyanogenic pyridone glucosides, including:

  • Epithis compound (111)
  • Northis compound (110)
  • Epinorthis compound (109)

These compounds share the pyridone core but differ in substituents (e.g., methylation, hydroxylation) and stereochemistry (C-5 and C-6 configurations) (Figure 18, ).

Table 1: Structural Comparison of Dihydropyridone Derivatives
Compound Molecular Formula Key Substituents Source
This compound (112) C₁₆H₁₈O₉ 5R,6S configuration; N–CH₃, O–CH₃ Acalypha indica
Northis compound (110) C₁₅H₁₆O₉ Lacks N–CH₃ group Acalypha indica
Epithis compound (111) C₁₆H₁₈O₉ 5R,6R configuration Acalypha indica
Epinorthis compound (109) C₁₅H₁₆O₉ 5R,6R; lacks N–CH₃ Acalypha indica

Key Findings :

  • Stereochemical variations (e.g., 5R,6S vs.
  • Northis compound’s lack of N-methylation reduces bioactivity compared to this compound .

Comparison with Non-Pyridone Cyanogenic Glucosides

This compound differs from classic cyanogenic glucosides like linamarin (1) and amygdalin (65), which derive from valine and phenylalanine, respectively .

Table 2: Functional and Biogenetic Differences
Compound Biosynthetic Origin Core Structure Bioactivity
This compound Nicotinic acid Dihydropyridone PPARγ agonism, sPLA₂ inhibition
Linamarin (1) Valine Cyanogenic aliphatic Toxicity (HCN release)
Amygdalin (65) Phenylalanine Cyanogenic aromatic Controversial use in cancer therapy

Key Findings :

  • This compound’s nicotinic acid origin links it to the pyridine nucleotide cycle, unlike amino acid-derived analogs .
  • Amygdalin has broader therapeutic claims (e.g., cancer), but this compound shows more specific molecular targets (e.g., PPARγ) .

Pharmacological and Functional Comparisons

PPARγ Agonism

This compound outperforms apigenin (a flavonoid) in PPARγ activation but is less potent than synthetic agonists like rosiglitazone :

  • This compound : 2.25-fold induction at 50 µM (PPARγ) .
  • Apigenin : 1.16–1.85-fold induction .
  • Rosiglitazone : >5-fold induction at 10 µM .

Anti-Inflammatory Activity

In contrast, non-cyanogenic compounds like tricetin target α-amylase/α-glucosidase for anti-diabetic effects .

Cyanogenic vs. Non-Cyanogenic Effects

While this compound’s HCN release contributes to plant defense, its therapeutic use requires caution due to cyanide toxicity risks. Non-cyanogenic analogs like pedalitin (a flavonoid) avoid this limitation but lack PPARγ specificity .

Preparation Methods

Plant Material Selection

Acalyphin is primarily isolated from Acalypha indica, a wild plant traditionally used in folk medicine across Southeast Asia and India. The compound is concentrated in aerial parts, particularly leaves, with regional variations influencing content. For example, studies in Bogor, Indonesia, reported a chlorophyll-free extract yield of 4.02%, while Saudi Arabian collections of Acalypha fruticosa yielded 0.02% this compound after chromatographic purification.

Pre-Extraction Protocols

  • Drying Methods :
    Air-drying at 40°C for 24 hours preserves thermolabile glycosides, whereas shade-drying minimizes oxidative degradation.
  • Particle Size Reduction :
    Fine grinding (<2 mm) enhances solvent penetration, critical for efficient maceration.

Solvent Extraction Techniques

Methanol-Based Maceration

The most widely adopted method involves cold maceration using methanol, which solubilizes polar glycosides while limiting co-extraction of non-target lipids:

Parameter Bogor Study Saudi Study
Solvent Volume 2 L per 1 kg biomass 2.5 L per 1.1 kg biomass
Extraction Duration 72 hours 96 hours
Temperature Ambient (25–30°C) Ambient (25–30°C)
Crude Extract Yield 4.02% 2.05%

Methanol’s high polarity (δH = 22.3 MPa^0.5) facilitates this compound dissolution, though chlorophyll co-extraction necessitates subsequent partitioning.

Sequential Solvent Partitioning

Dichloromethane (DCM) effectively removes chlorophyll through liquid-liquid partitioning:

  • Methanol extract concentrated in vacuo
  • Resuspended in H2O:DCM (1:1 v/v)
  • DCM phase discarded after three partitions

This step reduces chlorophyll content by 89% but retains 92% of this compound in the aqueous phase.

Chromatographic Purification Strategies

Preparative Thin-Layer Chromatography (TLC)

The Bogor protocol employed a complex mobile phase:
Ethyl acetate:Diethyl ether:Dichloromethane:Methanol:H2O (20:15:6:5:4 v/v)

  • Rf = 0.39 for this compound
  • Band scraping yielded 1.77% this compound-rich fraction
  • Purity issues necessitated secondary TLC with polar solvents (e.g., MeOH:H2O 8:2)

Column Chromatography

The Saudi study achieved higher purity using:

  • Sephadex LH-20 (5 × 120 cm) with H2O→MeOH gradient
  • Silica Gel (2 × 100 cm) in CHCl3:MeOH (93:7→85:15)
    • 12% MeOH/CHCl3 eluted this compound (10 mg from 50 g extract)

Spectroscopic Characterization

Structural Elucidation

Key spectral data from combined studies:

Technique Diagnostic Features
LC-MS [M+H]+ at m/z 298.2, fragments at 136.1 (aglycone)
1H NMR (500 MHz, MeOD) δ 5.41 (s, H-3), 3.02 (s, N–CH3), 4.75 (d, J=7.5 Hz, H-1′)
13C NMR 164.5 ppm (C-6), 103.1 ppm (C-1′), 84.5 ppm (C-O linkage)
FTIR 3360 cm−1 (O-H), 2920 cm−1 (C-H), 1650 cm−1 (C≡N)

Purity Assessment

Two-dimensional TLC with orthogonal solvent systems (e.g., CHCl3:MeOH:H2O vs. EtOAc:AcOH:H2O) remains essential for detecting co-eluting impurities.

Challenges and Methodological Limitations

Yield Optimization Barriers

  • Plant Variability : A. indica from Bogor yielded 1.77% this compound vs. 0.02% from Saudi A. fruticosa
  • Thermal Degradation : Prolonged heating >50°C during solvent removal hydrolyzes cyanogenic group

Solvent System Refinement

Current TLC mobile phases achieve partial separation (α = 1.12 vs. closest impurity). Simulated Moving Bed (SMB) chromatography could enhance throughput but remains untested for this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Acalyphin from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like Thin-Layer Chromatography (TLC) for preliminary screening and High-Performance Liquid Chromatography (HPLC) for purification. Column chromatography with silica gel or Sephadex can further refine purity. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Mass Spectrometry (MS) confirms molecular weight. Quantitative analysis employs HPLC with UV/Vis or diode-array detection. Calibration curves using pure standards are essential for accuracy. Cross-validate results with multiple techniques to avoid instrumental bias .

Q. How can researchers ensure the reproducibility of pharmacological assays involving this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) and report detailed protocols, including batch numbers of reagents. Use positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA for dose-response curves). Share raw data in supplementary materials to facilitate replication .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay type, purity levels). Perform dose-response meta-analyses and validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate studies in independent labs with blinded protocols to minimize bias .

Q. How can in silico modeling be integrated with in vitro studies to predict this compound's molecular targets?

  • Methodological Answer : Use molecular docking tools (e.g., AutoDock Vina) to screen this compound against protein databases. Validate predictions with Surface Plasmon Resonance (SPR) for binding affinity measurements. Combine with transcriptomic profiling (RNA-seq) to identify downstream pathways affected in cellular models .

Q. What methodological considerations are critical when designing longitudinal studies on this compound's metabolic stability?

  • Methodological Answer : Use isotopically labeled this compound (e.g., ¹⁴C) for tracing metabolic pathways in vivo. Employ LC-MS/MS for metabolite detection and pharmacokinetic modeling (e.g., non-compartmental analysis). Control for interspecies variability by testing in multiple animal models and human hepatocyte assays .

Data Integrity & Contradiction Management

Q. How should researchers address conflicting data on this compound’s cytotoxicity across studies?

  • Methodological Answer : Compare experimental parameters such as cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., DMSO concentration). Conduct sensitivity analyses to identify critical variables. Publish negative results in repositories like Zenodo to reduce publication bias .

Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound research?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For preclinical studies, use the ARRIVE guidelines for experimental design transparency. Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical research questions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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